5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
CAS No.: 2098126-82-8
Cat. No.: VC3195222
Molecular Formula: C8H13Cl2FN4
Molecular Weight: 255.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098126-82-8 |
---|---|
Molecular Formula | C8H13Cl2FN4 |
Molecular Weight | 255.12 g/mol |
IUPAC Name | 5-fluoro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H11FN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H |
Standard InChI Key | LBRJFEVCTIDEDE-UHFFFAOYSA-N |
SMILES | C1CNCC1NC2=NC=C(C=N2)F.Cl.Cl |
Canonical SMILES | C1CNCC1NC2=NC=C(C=N2)F.Cl.Cl |
Introduction
Chemical Identity and Structure
Basic Information
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is characterized by its unique structural elements, including a fluorinated pyrimidine ring and a pyrrolidine group. The compound has been cataloged with the CAS Registry Number 2098126-82-8, providing a unique identifier in chemical databases and literature . The compound exists as a dihydrochloride salt, indicating it has two hydrochloride groups attached to basic nitrogen atoms in the molecule.
Chemical Properties
The molecular formula for this compound is C8H13Cl2FN4, derived from the parent structure plus two hydrochloride groups . The structure combines a pyrimidine ring with fluorine at the 5-position and a pyrrolidine moiety connected via an amine linkage. This arrangement of atoms contributes to the compound's potential biological interactions, particularly its ability to engage with various protein targets.
Structural Relationships
This compound is closely related to (5-fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1264038-84-7), which differs by having only one hydrochloride group and specifically the (S) stereochemistry of the pyrrolidine ring. Understanding these structural relationships is important for predicting potential biological activities and applications.
Physical Properties and Characterization
Physical State and Appearance
Synthesis and Preparation Methods
Salt Formation
The dihydrochloride salt form is typically prepared by treating the free base with hydrogen chloride, often in an organic solvent such as diethyl ether or ethanol. This salt formation step enhances the compound's water solubility and stability, which are important considerations for both research and potential pharmaceutical applications.
Purification Techniques
Purification of such compounds generally involves recrystallization, often from solvents such as ethanol, isopropanol, or acetone, potentially with the addition of anti-solvents to promote crystallization. Chromatographic techniques might also be employed to achieve high purity samples required for biological testing and characterization.
Product Information | Details |
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CAS Number | 2098126-82-8 |
Molecular Formula | C8H13Cl2FN4 |
Commercial Status | Discontinued from Cymit Quimica |
Reference Number | 3D-YID12682 (Cymit Quimica) |
Structural Analogs and Related Compounds
Pyridine Analogs
Several structurally related compounds appear in the search results, including 5-fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride (CAS: 1909325-25-2) and (R)-5-fluoro-N-(pyrrolidin-3-yl)pyridin-2-amine (CID: 58254860) . These compounds contain a pyridine ring instead of a pyrimidine ring but maintain similar structural elements that may confer related biological activities.
Halogen Substitution Variants
The search results also mention 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride (CAS: 2097979-49-0) , which features chlorine instead of fluorine substitution. Such halogen substitutions can significantly affect the compound's physicochemical properties and biological activity profiles.
Stereoisomers
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride | 2098126-82-8 | C8H13Cl2FN4 | Reference compound |
(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride | 1264038-84-7 | C8H12ClFN4 | Single HCl, (S) stereochemistry |
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride | 1909325-25-2 | C9H13Cl2FN2 | Pyridine instead of pyrimidine |
5-Chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride | 2097979-49-0 | C9H14Cl3N3 | Chloro instead of fluoro, pyridine instead of pyrimidine |
Research Limitations and Future Directions
Current Research Gaps
The available search results reveal limited specific information about 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, suggesting potential gaps in published research or commercial interest. Further studies would be valuable to fully characterize this compound's properties and potential applications.
Future Research Opportunities
Further investigation of structure-activity relationships, including systematic modification of both the pyrimidine and pyrrolidine portions of the molecule, could yield valuable insights for drug discovery. Additionally, computational studies to predict binding interactions with potential biological targets would help guide experimental efforts.
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